

# HPE FlexFabric 5945 Technical Support Center: Resolving Packet Loss

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve packet loss issues on the HPE FlexFabric 5945 switch series.

### **Frequently Asked Questions (FAQs)**

Q1: What are the common causes of packet loss on the HPE FlexFabric 5945?

A1: Packet loss on the HPE FlexFabric 5945 can stem from a variety of issues, broadly categorized as:

- Physical Layer Issues: These are often indicated by an increase in Cyclic Redundancy Check (CRC) errors, giants, or runts in the interface counters. Common causes include faulty cables, incorrect cable types, or issues with transceivers (SFPs/QSFPs).
- Network Congestion: This occurs when a port receives more traffic than it can forward, leading to buffer exhaustion and dropped packets. This is a common issue in highperformance computing (HPC) and data-intensive research environments, especially during periods of high traffic, known as microbursts.
- Configuration Issues: Incorrect Quality of Service (QoS) settings, flow control misconfigurations, or speed and duplex mismatches can lead to packet loss.



 Hardware or Software Issues: In rare cases, packet loss can be caused by a malfunctioning switch component or a software bug.

Q2: How can I identify the type of packet loss occurring on my switch?

A2: You can identify the type of packet loss by examining the interface counters. The two primary indicators are:

- CRC Errors: A high number of CRC errors typically points to a physical layer problem.
- Output Drops: A significant number of output drops, often reported as "Packets dropped due to full GBP or insufficient bandwidth," indicates network congestion and buffer exhaustion.[1]
   [2][3]

Q3: What is an acceptable CRC error rate?

A3: Ideally, the CRC error rate on a healthy network should be zero.[4] However, some sources suggest a general rule of thumb is no more than one error for every 5,000 packets.[5] For high-speed interfaces (10GbE, 40GbE, 100GbE) used in research and HPC environments, any persistent increase in CRC errors should be investigated promptly as it can significantly impact application performance.

# **Troubleshooting Guides Guide 1: Investigating and Resolving CRC Errors**

This guide provides a step-by-step methodology for troubleshooting packet loss due to CRC errors.

Experimental Protocol: CRC Error Diagnostics

- Identify Affected Interfaces:
  - Connect to the switch's command-line interface (CLI).
  - Execute the command display interface to view statistics for all interfaces.
  - Look for interfaces with non-zero values in the "CRC" and "Errors" columns.



#### Analyze Interface Counters:

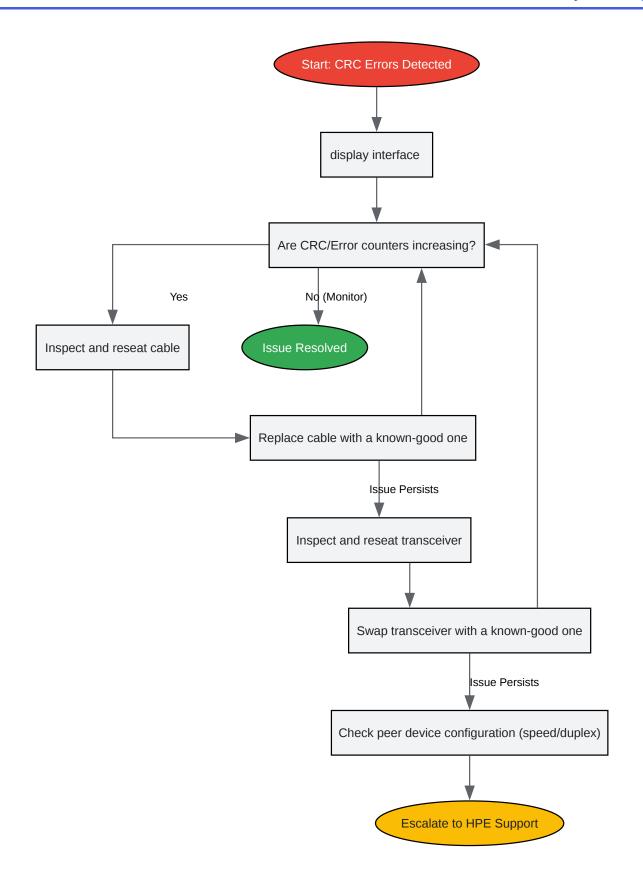
- For a specific interface, use the command display interface [interface-type interface-number] for more detailed statistics.
- Note the number of "CRC", "Giant", and "Runt" packets. A consistent increase in these counters indicates a persistent physical layer issue.
- Physical Layer Inspection:
  - Cabling:
    - Ensure the cable is securely connected at both the switch and the connected device.
    - Verify that the cable type is appropriate for the interface speed and distance (e.g., OM3/OM4 for 40/100GbE short-range optics).
    - If possible, replace the suspect cable with a known-good cable.
  - Transceivers (SFPs/QSFPs):
    - Check the transceiver status using the command display transceiver interface [interface-type interface-number].
    - Ensure the transceiver is a supported HPE part number.
    - Reseat the transceiver.
    - If the problem persists, swap the transceiver with one from a working port to see if the issue follows the transceiver.
- Duplex and Speed Verification:
  - While most modern devices auto-negotiate correctly, a mismatch can cause errors.
  - Use the display interface [interface-type interface-number] command to check the "Speed" and "Duplex" status. Ensure it matches the configuration of the connected device.



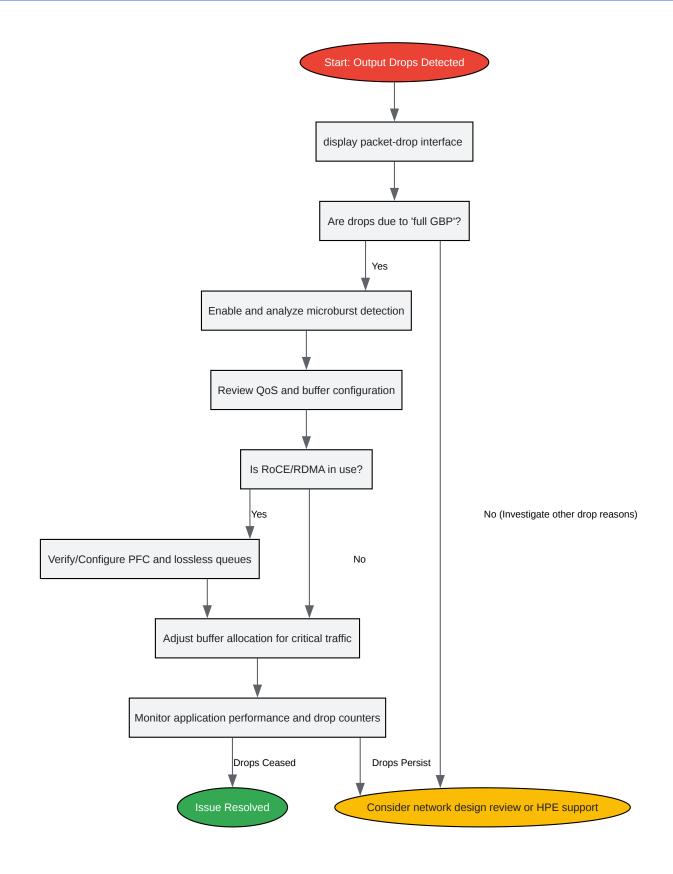
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Troubleshooting Flowchart for CRC Errors









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